molecular formula C4H10NaO4S B121956 Sodium 4-hydroxybutane-1-sulfonate CAS No. 31465-25-5

Sodium 4-hydroxybutane-1-sulfonate

Cat. No.: B121956
CAS No.: 31465-25-5
M. Wt: 177.18 g/mol
InChI Key: BKXAWCWTSBWIRG-UHFFFAOYSA-N
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Description

Sodium 4-hydroxybutane-1-sulfonate is an organic compound with the chemical formula C4H9NaO4S. It is a sodium salt of 4-hydroxybutane-1-sulphonic acid and is known for its solubility in water and its crystalline form. This compound is utilized in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-hydroxybutane-1-sulfonate can be synthesized through several methods. One common method involves the reaction of 1,4-butanediol with a sulfonating agent. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of sodium 4-hydroxybutane-1-sulphonate often involves the use of large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydroxybutane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products: The major products formed from these reactions include various sulfonic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Sodium 4-hydroxybutane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium 4-hydroxybutane-1-sulphonate exerts its effects involves its interaction with various molecular targets and pathways. It can act as a stabilizing agent for proteins and enzymes by forming hydrogen bonds and ionic interactions. Additionally, its sulfonate group can participate in various biochemical pathways, influencing cellular processes and metabolic reactions .

Comparison with Similar Compounds

Sodium 4-hydroxybutane-1-sulfonate can be compared with other similar compounds, such as:

    Sodium 4-methylcyclohexane-1-sulfonate: Similar in structure but with a cyclohexane ring.

    Sodium 2-(4-hexylphenyl)diazene-1-sulfonate: Contains a diazene group and a hexylphenyl substituent.

    Sodium 3-(benzoylamino)-4-hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate: Features a pyrazole ring and benzoylamino group.

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of sodium 4-hydroxybutane-1-sulphonate in various research and industrial contexts.

Properties

CAS No.

31465-25-5

Molecular Formula

C4H10NaO4S

Molecular Weight

177.18 g/mol

IUPAC Name

sodium;4-hydroxybutane-1-sulfonate

InChI

InChI=1S/C4H10O4S.Na/c5-3-1-2-4-9(6,7)8;/h5H,1-4H2,(H,6,7,8);

InChI Key

BKXAWCWTSBWIRG-UHFFFAOYSA-N

Isomeric SMILES

C(CCS(=O)(=O)[O-])CO.[Na+]

SMILES

C(CCS(=O)(=O)[O-])CO.[Na+]

Canonical SMILES

C(CCS(=O)(=O)O)CO.[Na]

31465-25-5

Synonyms

4-Hydroxy-1-butanesulfonic Acid Sodium Salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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